tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate is a heterocyclic compound that features a pyrrole ring fused with a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate typically involves a multi-step process. One common method involves the reaction of 2,4-dihydro-3H-pyrazol-3-ones with active carbonyl compounds and tert-butyl alcohol in the presence of trifluoroacetic acid at 65°C. This reaction proceeds through an acid-catalyzed generation of isobutylene from tert-butyl alcohol, followed by a LUMO diene-controlled inverse [4+2] cycloaddition reaction with in situ-generated vinylidenepyrazolones .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrole or tetrahydropyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, potentially interacting with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to desired therapeutic effects or other applications.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-c]pyrazoles: These compounds share a similar fused ring structure and exhibit significant bioactivities, making them attractive for medicinal chemistry.
Spiro-pyrazolones: These compounds also feature a fused ring system and have shown interesting pharmaceutical and biological activities.
Uniqueness
Tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate is unique due to its specific tert-butyl group and the combination of pyrrole and tetrahydropyran rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 3,5,7,7a-tetrahydro-2H-pyrano[2,3-c]pyrrole-6-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(14)13-7-9-5-4-6-15-10(9)8-13/h5,10H,4,6-8H2,1-3H3 |
InChI Key |
FTLRWAYQIBKGSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(=CCCO2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.